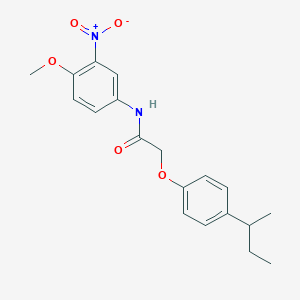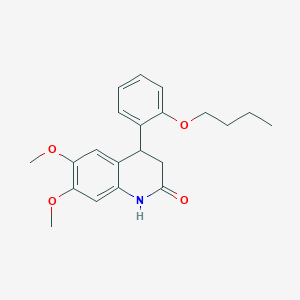![molecular formula C23H26N4O3 B4119112 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B4119112.png)
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide
Vue d'ensemble
Description
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline ring system, which is fused with an octahydro-1(2H)-quinoxalinecarboxamide moiety, and it also contains an anilino group attached to an oxoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Attachment of the Oxoethyl Side Chain: The oxoethyl side chain can be attached via an acylation reaction, where an acyl chloride or anhydride reacts with the aniline derivative.
Formation of the Octahydro-1(2H)-quinoxalinecarboxamide Moiety: This can be achieved through a cyclization reaction, where the intermediate product undergoes intramolecular cyclization under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the anilino or quinoxaline moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its mechanism of action and its effects on cellular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives with potential therapeutic applications.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-anilino-2-oxoethyl)sulfanylacetic acid
- 2-anilino-2-oxoethyl 3-(2-nitrophenyl)acrylate
- 2-anilino-2-oxoethyl [2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetate
Uniqueness
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide is unique due to its specific quinoxaline ring system fused with an octahydro-1(2H)-quinoxalinecarboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyl-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-16-9-3-1-4-10-16)15-20-22(29)26-18-13-7-8-14-19(18)27(20)23(30)25-17-11-5-2-6-12-17/h1-6,9-12,18-20H,7-8,13-15H2,(H,24,28)(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXACBVRWGJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4119042.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)
![4-[(2-Methoxyphenyl)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4119051.png)

![N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4119081.png)
![1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea](/img/structure/B4119082.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4119097.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)

![N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119125.png)
